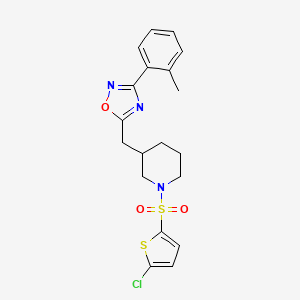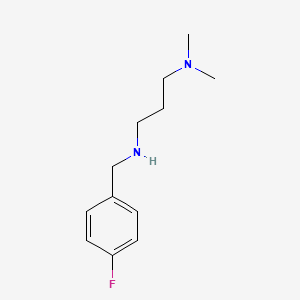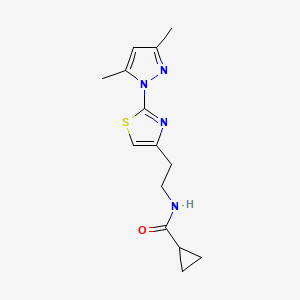
1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule featuring a quinazolinone core structure. This compound exhibits multiple functional groups, including hydroxyethyl, oxo, piperidine, and thioether moieties, making it a molecule of interest in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves several key steps:
Formation of the Quinazolinone Core: : The initial step involves the construction of the quinazolinone scaffold, often via cyclization reactions involving anthranilic acid derivatives.
Addition of the Piperidin-1-yl Group: : This can be achieved through nucleophilic substitution reactions where piperidine reacts with an appropriate electrophilic intermediate.
Thioether Linkage Formation: : Incorporation of the thioether linkage is usually performed via a nucleophilic substitution or addition reaction involving a thiol precursor.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
For industrial scale production, these synthetic steps are optimized for yield, purity, and cost-efficiency. Methods may involve continuous flow synthesis, use of catalysts to improve reaction efficiency, and robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: : The oxo group in the compound can be reduced to a corresponding hydroxyl group.
Substitution: : The piperidinyl group may undergo various substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reactions: : Employing halogenating agents or organometallic reagents under controlled temperatures and solvents.
Major Products
Reactions result in products like hydroxyethyl-substituted carboxylic acids, reduced hydroxyl derivatives, and various substitution products featuring different functional groups replacing the piperidinyl group.
Scientific Research Applications
The compound finds diverse applications:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: : Studied for its potential biochemical interactions and as a precursor in synthesizing bioactive molecules.
Medicine: : Investigated for pharmacological properties, including potential activity against certain diseases due to its unique structural features.
Industry: : Employed in the production of polymers, resins, and other advanced materials due to its functional versatility.
Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and piperidin-1-yl groups are particularly crucial in binding to biological macromolecules, influencing pathways involved in signaling, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
1-(2-hydroxyethyl)-4-(methylthio)-quinazolin-2(1H)-one: : Slight structural difference with a methylthio group instead of the piperidin-1-yl group.
2-(2-hydroxyethyl)-3H-quinazolin-4-one: : Lacks the thioether and piperidin-1-yl groups but shares the hydroxyethyl functionality.
The uniqueness of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its combination of the quinazolinone core with these diverse functional groups, which confer distinctive chemical properties and reactivity profiles.
Hope this article sheds light on your fascinating compound! Is there any particular aspect you want to dive deeper into?
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-11-10-20-14-7-3-2-6-13(14)16(18-17(20)23)24-12-15(22)19-8-4-1-5-9-19/h21H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXJAFPJLQEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2740551.png)
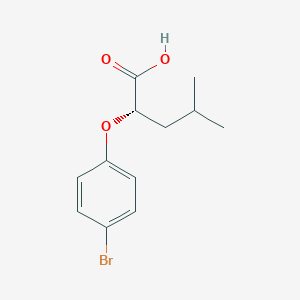
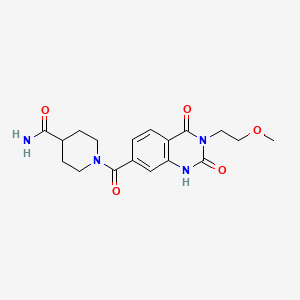
![tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B2740555.png)
![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)
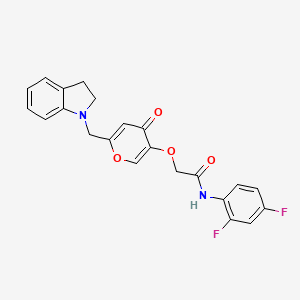
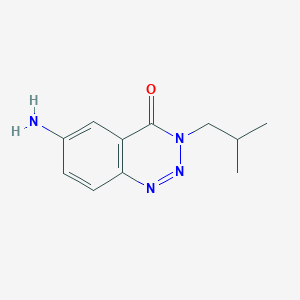
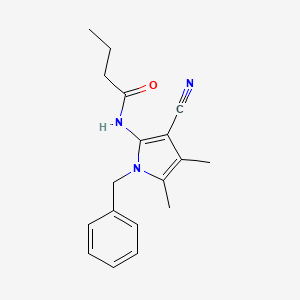
![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)
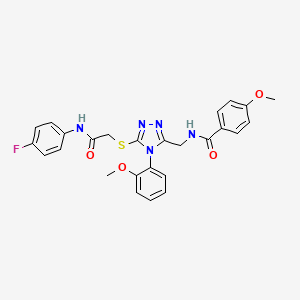
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)
